![molecular formula C10H7BrClN3 B1610168 5-bromo-2-chloro-N-phenylpyrimidin-4-amine CAS No. 280581-50-2](/img/structure/B1610168.png)
5-bromo-2-chloro-N-phenylpyrimidin-4-amine
Overview
Description
5-Bromo-2-chloro-N-phenylpyrimidin-4-amine (5BCPP) is a chemical compound that has a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in water and other organic solvents. 5BCPP is a key intermediate in the synthesis of other compounds, and it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 5BCPP has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
Scientific Research Applications
Agriculture: Pesticide Development
5-bromo-2-chloro-N-phenylpyrimidin-4-amine: is utilized in the agricultural sector for the synthesis of pesticides . Its chemical structure allows for interactions with various enzymes or proteins in pests, making it a valuable compound for protecting crops against insect and fungal infestations.
Medicine: Pharmaceutical Intermediates
In the medical field, this compound serves as an intermediate in the synthesis of various pharmaceuticals . Its reactivity due to the halogen groups makes it a key ingredient in creating more complex molecules that can be used in drug development.
Material Science: Synthesis of Advanced Materials
The compound’s unique properties are exploited in material science to synthesize advanced materials. Its ability to act as a building block for more complex structures is crucial in developing new materials with specific desired properties .
Environmental Science: Analyzing Environmental Pollutants
5-bromo-2-chloro-N-phenylpyrimidin-4-amine: can be used in environmental science to study the breakdown products of various pollutants. Its stability under different environmental conditions makes it an excellent marker for tracing chemical transformations .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is used to study enzyme inhibition. The bromine and chlorine atoms can be critical in binding to active sites, helping scientists understand the mechanisms of enzyme action and inhibition .
Pharmacology: Drug Mechanism Exploration
Pharmacologically, it is instrumental in exploring the mechanisms of drug action. As a compound that can be modified to produce various derivatives, it helps in the study of how different drugs interact with biological systems .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound is used as a standard in chromatography techniques to calibrate equipment and ensure accurate measurement of other substances .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, 5-bromo-2-chloro-N-phenylpyrimidin-4-amine is involved in process optimization. Its reactions and interactions with other chemicals are studied to improve the efficiency and yield of chemical production processes .
properties
IUPAC Name |
5-bromo-2-chloro-N-phenylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUZAJOBLJQQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464859 | |
Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-phenylpyrimidin-4-amine | |
CAS RN |
280581-50-2 | |
Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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